

Physical properties of Ethyl Tetrazole-5-Carboxylate (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Tetrazole-5-Carboxylate*

Cat. No.: *B052526*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl Tetrazole-5-Carboxylate**

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. **Ethyl Tetrazole-5-Carboxylate** (CAS No: 55408-10-1), a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical and functional materials.^[1] Its physical characteristics, such as melting point and solubility, are critical parameters that influence reaction conditions, purification strategies, formulation, and bioavailability. This guide provides a detailed overview of these key physical properties, supported by standardized experimental protocols.

Physical Properties Summary

The appearance of **Ethyl Tetrazole-5-Carboxylate** is consistently reported as a white to off-white crystalline solid or powder.^{[1][2][3]} Quantitative physical data are summarized below.

Table 1: Quantitative Physical Properties

Property	Value	Source(s)
Melting Point	88-93 °C	[2] [4] [5] [6]
93-97 °C	[3]	
~82-84 °C	[1][7]	
Molecular Formula	C ₄ H ₆ N ₄ O ₂	[2] [4]
Molecular Weight	142.12 g/mol	[2] [4]
Density	~1.4 g/cm ³	[4] [5]

Table 2: Solubility Profile (Qualitative)

Solvent	Solubility	Source(s)
Alcohols	Soluble	[1] [7]
Ethers	Soluble	[1] [7]
Chlorinated Hydrocarbons	Soluble	[1] [7]
Chloroform	Slightly Soluble	[6]
DMSO	Slightly Soluble	[6]

Experimental Protocols

Accurate determination of physical properties is essential for quality control and reproducibility in research and development.

Protocol 1: Melting Point Determination

The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.[\[8\]](#)[\[9\]](#) The capillary method is a standard technique for its determination.

Objective: To determine the melting temperature range of a solid sample.

Materials:

- **Ethyl Tetrazole-5-Carboxylate** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., DigiMelt or oil bath with thermometer)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Place a small amount of the dry **Ethyl Tetrazole-5-Carboxylate** sample on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.
- Capillary Tube Packing: Invert a capillary tube and tap the open end into the powdered sample until a small amount of powder enters the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[\[10\]](#) Repeat until the sample fills the tube to a height of 1-2 mm.
- Apparatus Setup:
 - Digital Apparatus: Place the packed capillary tube into the designated slot in the melting point apparatus.
 - Oil Bath: Securely attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[\[10\]](#) Immerse the assembly in a suitable heat-transfer oil (e.g., mineral oil) in a beaker.
- Determination:
 - Begin heating the apparatus. A rapid heating rate (5-10 °C/min) can be used for an initial approximate determination.
 - For an accurate measurement, repeat the process with a new sample. Heat rapidly to about 15-20 °C below the approximate melting point found.

- Then, decrease the heating rate to a slow ramp of 1-2 °C per minute to ensure thermal equilibrium.[8]
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[9] A pure compound should exhibit a sharp melting range of 1-2 °C.[9]

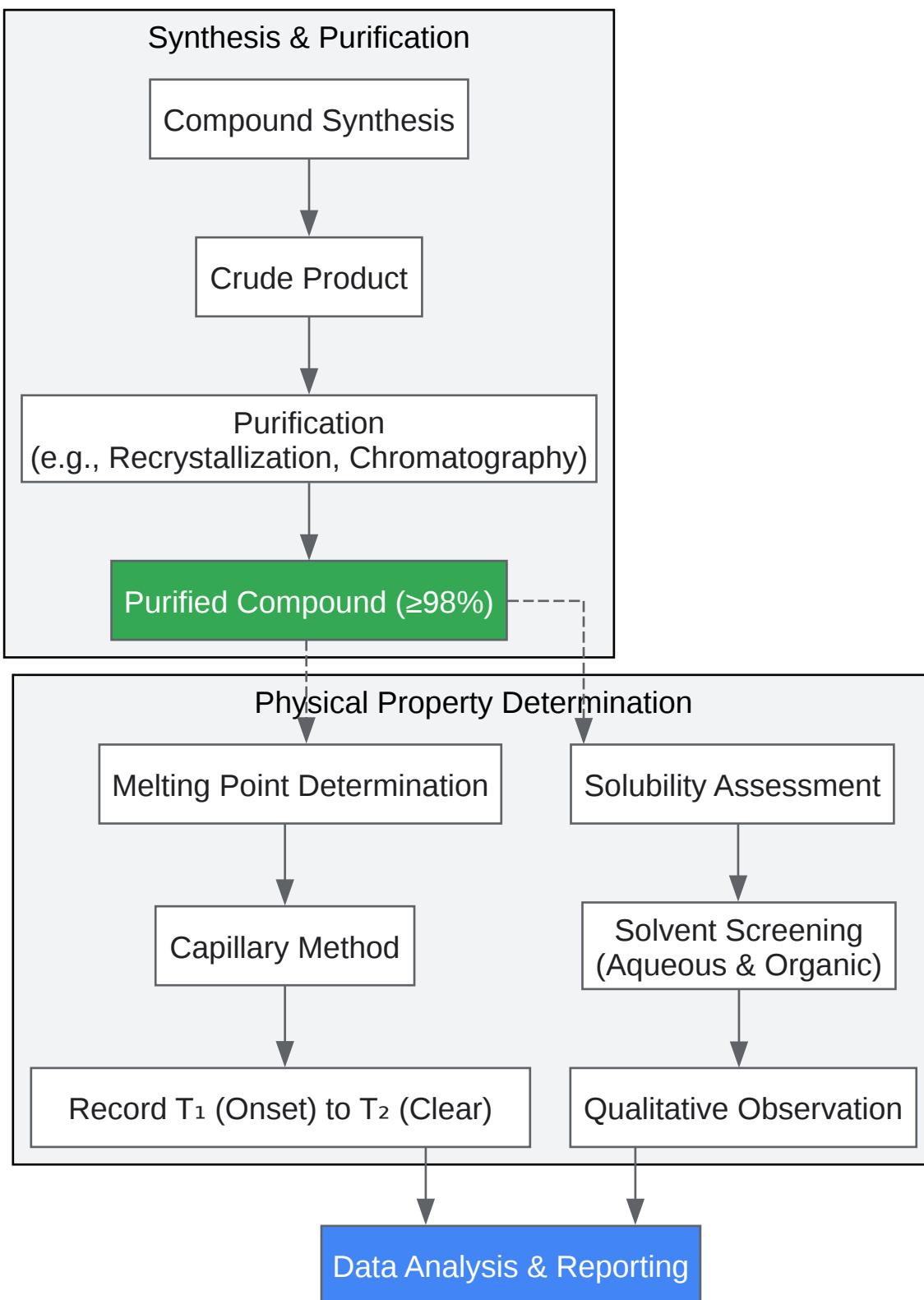
Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.

Objective: To qualitatively assess the solubility of **Ethyl Tetrazole-5-Carboxylate** in selected solvents.

Materials:

- **Ethyl Tetrazole-5-Carboxylate** sample
- A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)
- Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
- Vortex mixer
- Water bath sonicator
- Calibrated pipettes and analytical balance


Procedure:

- Initial Screening (Tier 1):
 - Weigh approximately 10 mg of **Ethyl Tetrazole-5-Carboxylate** into a series of labeled vials.

- Add 0.5 mL of a chosen solvent to the first vial, corresponding to a concentration of 20 mg/mL.[\[11\]](#)
- Cap the vial and vortex for 1-2 minutes at room temperature.[\[11\]](#)
- Enhanced Dissolution:
 - If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.[\[11\]](#)
 - If solids persist, gently warm the solution in a 37 °C water bath for up to 30-60 minutes.[\[11\]](#)
- Observation and Classification:
 - Visually inspect the vial against a dark background to check for any undissolved particles. If the solution is clear, the substance is considered "soluble" at that concentration.
 - If particles remain, the substance is "partially soluble" or "insoluble." To confirm, centrifuge the vial; the presence of a pellet indicates incomplete solubility.
- Tiered Dilution (if necessary):
 - If the compound was insoluble at 20 mg/mL, a new sample can be tested at a lower concentration (e.g., 2 mg/mL) to further refine the solubility profile.[\[11\]](#)
- Reporting: Record the results for each solvent, classifying the solubility as "Soluble," "Slightly Soluble," or "Insoluble" at the tested concentration.

Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a synthesized chemical compound such as **Ethyl Tetrazole-5-Carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization of a Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 1H-Tetrazole-5-carboxylate | 55408-10-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. 55408-10-1 CAS MSDS (Ethyl tetrazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Physical properties of Ethyl Tetrazole-5-Carboxylate (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052526#physical-properties-of-ethyl-tetrazole-5-carboxylate-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com